molecular formula C26H30N2O3S B289398 N-[6-tert-butyl-3-[(2,4-dimethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

N-[6-tert-butyl-3-[(2,4-dimethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

Cat. No.: B289398
M. Wt: 450.6 g/mol
InChI Key: FYDDUWAYBTUUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-tert-butyl-3-[(2,4-dimethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-tert-butyl-3-[(2,4-dimethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiophene core, introduction of the tert-butyl group, and subsequent functionalization to introduce the furanamide moiety. Common reagents used in these steps include organometallic reagents, protecting groups, and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[6-tert-butyl-3-[(2,4-dimethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium boroh

Properties

Molecular Formula

C26H30N2O3S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[6-tert-butyl-3-[(2,4-dimethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C26H30N2O3S/c1-15-8-11-19(16(2)13-15)27-24(30)22-18-10-9-17(26(3,4)5)14-21(18)32-25(22)28-23(29)20-7-6-12-31-20/h6-8,11-13,17H,9-10,14H2,1-5H3,(H,27,30)(H,28,29)

InChI Key

FYDDUWAYBTUUAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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